molecular formula C9H10O3 B1345195 Bendiocarb phenol CAS No. 22961-82-6

Bendiocarb phenol

Cat. No.: B1345195
CAS No.: 22961-82-6
M. Wt: 166.17 g/mol
InChI Key: CSSWBRMYHJVCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bendiocarb phenol is a compound that belongs to the class of carbamate insecticides. It is known for its effectiveness against a wide range of nuisance and disease vector insects. This compound is used in public health and agriculture to control pests such as bedbugs, mosquitoes, flies, wasps, ants, fleas, cockroaches, silverfish, and ticks . It is also one of the insecticides recommended by the World Health Organization for use in malaria control .

Biochemical Analysis

Biochemical Properties

Bendiocarb phenol plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in nerve synapses . By inhibiting acetylcholinesterase, this compound leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. This interaction is critical in its function as an insecticide. Additionally, this compound interacts with various proteins and biomolecules involved in oxidative stress responses, such as protein kinase A and protein kinase C .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to increase oxidative stress parameters and activate stressogenic responses in cells . This compound can also affect the phosphorylation levels of proteins and the levels of cyclic adenosine monophosphate (cAMP), which are crucial for cellular signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, leading to the inhibition of this enzyme . This inhibition results in the accumulation of acetylcholine at nerve muscle sites, causing prolonged nerve impulses and eventual paralysis in insects. Additionally, this compound can interact with octopamine receptors, leading to increased intracellular calcium levels or cAMP levels, which activate protein kinase C or protein kinase A, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can induce oxidative stress and stressogenic responses even at extremely low doses . The stability and degradation of this compound in laboratory conditions are crucial for understanding its long-term effects on cellular function. Over time, the compound may degrade, leading to changes in its efficacy and toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce oxidative stress and alter cellular signaling pathways without causing direct paralysis . At higher doses, the compound can lead to severe toxic effects, including behavioral changes, muscle tremors, and even paralysis . The threshold effects and toxic doses are essential for determining safe exposure levels in both target and non-target organisms.

Metabolic Pathways

This compound is involved in metabolic pathways that include the hydrolysis of the carbamate ester bond of bendiocarb to yield this compound and its subsequent conjugation . This metabolic pathway is crucial for the detoxification and excretion of this compound in organisms. The enzymes involved in these pathways play a significant role in determining the compound’s toxicity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins . These interactions determine the localization and accumulation of the compound in specific tissues. Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential effects on different organs.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The localization of this compound within cells can affect its activity and function, particularly in relation to its interactions with enzymes and proteins involved in cellular signaling and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bendiocarb phenol is synthesized through a series of chemical reactions involving the formation of carbamate esters. The synthetic route typically involves the reaction of phenol with methyl isocyanate under controlled conditions to form the carbamate ester. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical reactions to form the final product. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Bendiocarb phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bendiocarb phenol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bendiocarb Phenol

This compound is unique due to its broad-spectrum effectiveness against various pests and its recommendation by the World Health Organization for malaria control. Unlike some other carbamate insecticides, this compound is not considered carcinogenic and is rapidly excreted from mammalian tissues, reducing the risk of accumulation and long-term toxicity .

Properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-9(2)11-7-5-3-4-6(10)8(7)12-9/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSWBRMYHJVCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Record name BENDIOCARB PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24029
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066845
Record name Bendiocarb phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bendiocarb phenol is a white crystalline solid., White solid; [CAMEO]
Record name BENDIOCARB PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24029
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bendiocarb phenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12119
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

22961-82-6
Record name BENDIOCARB PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24029
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,2-Dimethyl-1,3-benzodioxol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22961-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bendiocarb phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022961826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendiocarb phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 10.0 grams (0.079 mole) of benzene-1,2,3-triol, 20 mL (0.163 mole) of 2,2-dimethoxypropane and 1.0 gram (catalyst) of Amberlite® IR-120 (plus) ion exchange resin in 50 mL of toluene was warmed to 100° C., where it was maintained during an 18 hour period. After this time the reaction mixture was concentrated under reduced pressure to a residual solid. The solid was triturated with three 50 mL portions of methylene chloride. The combined organic extracts were concentrated under reduced pressure to a residual solid, which was then dissolved in methylene chloride and subjected to column chromatography on silical gel. Elution was accomplished with 1:4 ethyl acetate:hexane. A second column chromatography as described above was needed to purify the solid. In each chromatography, the appropriate fractions were combined and concentrated under reduced pressure, ultimately yielding 5.3 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of pyrogallol (63 parts) in 2,2-dimethoxypropane (100 parts) and benzene (100 parts) containing toluenesulphonic acid (0.01 parts) was slowly distilled through a fractionating column during 4 hours, removing liquid (150 parts), boiling point 57°-64° C. A few drops of triethylamine were then added and the mixture thoroughly washed with water, dried and evaporated. Distillation gave 4-hydroxy-2,2-dimethyl-1,3-benzodioxole (36 parts), boiling point 110° C/0.7 mm., which was purified by recrystallisation from carbon tetrachloride. Melting point 88°-90° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The pyrogallol is particularly suitable for reaction with 2,2-dimethoxypropane to form 2,2-dimethyl-4-hydroxy-1,3-benzodioxole, and then reaction of this with methyl isocyanate to produce the pesticide 2,2-dimethyl-1,3-benzodioxol-4-yl methylcarbamate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bendiocarb phenol
Reactant of Route 2
Reactant of Route 2
Bendiocarb phenol
Reactant of Route 3
Bendiocarb phenol
Reactant of Route 4
Bendiocarb phenol
Reactant of Route 5
Bendiocarb phenol
Reactant of Route 6
Bendiocarb phenol
Customer
Q & A

Q1: How does Bendiocarb Phenol relate to the insecticide Bendiocarb? What is the main metabolic difference between adult and larval stages of Diabrotica undecimpunctata howardi regarding Bendiocarb?

A1: this compound is the primary metabolite of the insecticide Bendiocarb. Bendiocarb itself is broken down through ester hydrolysis. [] In the Southern corn rootworm (Diabrotica undecimpunctata howardi), there is a significant difference in how larvae and adults metabolize Bendiocarb. Larvae primarily produce conjugated metabolites (meaning the this compound is further modified and bound to other molecules), while adults primarily produce this compound itself. [] This difference in metabolism likely contributes to the observed difference in Bendiocarb toxicity between the two life stages.

Q2: Is there a way to quantify Bendiocarb residues in water, and if so, what is the principle behind it?

A2: Yes, a spectrophotometric method has been developed to determine Bendiocarb residues in water. [] This method relies on hydrolyzing Bendiocarb present in the water sample into this compound. The this compound then reacts with nitric acid, forming a yellow-colored complex. This complex absorbs light maximally at 420 nm, and by measuring the absorbance, the concentration of Bendiocarb in the original water sample can be determined. [] This method is sensitive enough to detect Bendiocarb residues within the range of 10-100 micrograms per 5 mL of water.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.